3-chloro-N-cyclohexyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide
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Overview
Description
The compound is likely a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a chlorine atom and an amide group. The amide group further contains a cyclohexyl ring and a piperidine ring, which are common structures in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the cyclohexyl and piperidinyl groups, and the chlorination of the benzene ring. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecule contains several cyclic structures (benzene, cyclohexane, and piperidine rings), which may contribute to its stability. The presence of the amide group could allow for hydrogen bonding, potentially affecting its interactions with other molecules .Chemical Reactions Analysis
As an organic compound, it could undergo various reactions. The benzene ring could undergo electrophilic aromatic substitution, the amide group could participate in condensation or hydrolysis reactions, and the chlorine atom could be replaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
Like all chemicals, it should be handled with care. The specific safety and hazard information would depend on the properties of the compound, such as its toxicity, flammability, and reactivity.
Future Directions
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-27(24,25)22-11-9-16(10-12-22)26-18-8-7-14(13-17(18)20)19(23)21-15-5-3-2-4-6-15/h7-8,13,15-16H,2-6,9-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJXRTXMGTVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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